3-[4-(5-fluoro-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Description
The exact mass of the compound this compound is 377.14003632 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[4-(5-fluoro-6-oxo-4-phenyl-1H-pyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c20-15-16(13-4-2-1-3-5-13)24-19(25-18(15)28)27-10-8-26(9-11-27)17-14(12-21)22-6-7-23-17/h1-7H,8-11H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFZKKUJPPZTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2C#N)C3=NC(=C(C(=O)N3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in cellular processes. The compound may bind with high affinity to its targets, altering their function and leading to downstream effects.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. These could include pathways related to cell growth, inflammation, or other processes. The downstream effects of these pathway alterations would depend on the specific nature of the pathways involved.
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability and its overall effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. These effects could include changes in cell growth, inflammation, or other processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. These factors could include the pH of the environment, the presence of other molecules, and the temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
